cis-Pinane
CAS No.: 6876-13-7
Cat. No.: VC3750024
Molecular Formula: C10H18
Molecular Weight: 138.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6876-13-7 |
|---|---|
| Molecular Formula | C10H18 |
| Molecular Weight | 138.25 g/mol |
| IUPAC Name | (1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane |
| Standard InChI | InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8+,9+/m1/s1 |
| Standard InChI Key | XOKSLPVRUOBDEW-NPPUSCPJSA-N |
| Isomeric SMILES | CC1CC[C@H]2C[C@@H]1C2(C)C |
| SMILES | CC1CCC2CC1C2(C)C |
| Canonical SMILES | CC1CCC2CC1C2(C)C |
Introduction
Chemical Identity and Structure
cis-Pinane (CAS No. 6876-13-7) is a saturated bicyclic monoterpene with a chemical name of (1α,2β,5α)-2,6,6-trimethylbicyclo[3.1.1]heptane. The compound has a molecular weight of 138.25 g/mol and features a characteristic bicyclic structure with three methyl substituents . Its stereochemistry is particularly important, as the cis configuration refers to the spatial arrangement of substituents on the bicyclic core. cis-Pinane is one of several pinane stereoisomers, with the cis configuration specifically denoting the orientation of the methyl group at position 2 relative to the bicyclic framework.
Nomenclature and Identification
cis-Pinane is known by several synonyms in scientific literature, including:
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(1α,2β,5α)-2,6,6-trimethylbicyclo[3.1.1]heptane
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(Z)-pinane
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(1R,2S,5R)-rel-Bicyclo[3.1.1]heptane, 2,6,6-trimethyl
The compound is structurally related to α-pinene, from which it can be derived through hydrogenation processes. The stereochemical designation (1α,2β,5α) refers to the specific spatial orientation of substituents at positions 1, 2, and 5 of the bicyclic framework, which is crucial for its physical properties and chemical behavior.
Physical and Chemical Properties
cis-Pinane possesses distinctive physical and chemical properties that influence its behavior in various chemical processes and applications.
Physical Properties
cis-Pinane is a colorless liquid with a characteristic fresh pine balsam herbal odor. Its physical properties are summarized in Table 1:
| Property | Value |
|---|---|
| Boiling point | 167-168 °C |
| Density | 0.857 g/mL at 20 °C |
| Refractive index | 1.4622 |
| Odor | Fresh pine balsam herbal |
| Odor type | Balsamic |
| LogP | 4.686 (estimated) |
These properties make cis-pinane suitable for various applications in the fragrance, flavor, and chemical industries. The relatively high boiling point indicates low volatility compared to other monoterpenes, while its LogP value suggests moderate lipophilicity .
Chemical Structure and Reactivity
The chemical reactivity of cis-pinane is primarily determined by its bicyclic structure and the presence of methyl substituents. The compound features a strained bicyclo[3.1.1]heptane skeleton, which contributes to its reactivity in various chemical transformations. Unlike its precursor α-pinene, cis-pinane lacks the carbon-carbon double bond, making it more stable toward oxidation and less susceptible to polymerization reactions.
The stereochemistry of cis-pinane significantly influences its chemical behavior, particularly in reactions where steric factors play a crucial role. Research has shown that cis-pinane oxidizes approximately ten times faster than its trans isomer due to steric and electronic factors affecting the accessibility of reactive sites .
Synthesis and Production Methods
Several methods exist for the synthesis of cis-pinane, with catalytic hydrogenation of α-pinene being the most common industrial approach.
Catalytic Hydrogenation of α-Pinene
The primary industrial method for cis-pinane production involves the catalytic hydrogenation of α-pinene, a naturally abundant monoterpene found in pine resin and other plant sources. Recent research has focused on developing more efficient and environmentally friendly catalytic systems for this transformation.
A notable advancement in this area involves the use of ruthenium nanoparticles immobilized on functionalized amphiphilic mesoporous silica, as reported in scientific literature. This approach allows for the hydrogenation of α-pinene in aqueous media, providing a greener alternative to traditional organic solvent-based methods .
Under optimized conditions (35 °C, 2 MPa H2, 1 hour, with specific mass ratios of water, α-pinene, and catalyst), this method achieved 99.9% α-pinene conversion with 98.9% cis-pinane selectivity. The catalyst showed remarkable stability, maintaining high activity and selectivity even after six recycling cycles .
Alternative Synthesis Routes
While catalytic hydrogenation is the predominant method for cis-pinane synthesis, other approaches have been explored in research settings:
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Chemical reduction using hydride reagents
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Isomerization of related pinane derivatives
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Total synthesis approaches starting from simpler compounds
These alternative methods typically offer less favorable economics for industrial-scale production but may provide advantages for specific applications or when particular stereochemical control is required.
Chemical Reactions and Transformations
cis-Pinane undergoes various chemical reactions that are important both for its characterization and for its applications in chemical synthesis.
Oxidation Reactions
cis-Pinane is susceptible to oxidation reactions, forming various oxygenated derivatives that serve as important intermediates in chemical synthesis. The oxidation of cis-pinane typically proceeds via the formation of hydroperoxides as primary products.
Autoxidation to Hydroperoxides
Exposure of cis-pinane to air leads to the formation of 2-pinane hydroperoxide through radical chain mechanisms. This autoxidation process occurs approximately ten times faster for cis-pinane compared to trans-pinane, highlighting the importance of stereochemistry in determining reactivity .
The autoxidation typically occurs under ambient to elevated temperatures (25-80 °C) at atmospheric pressure, with hydroperoxide yields of 50-60% at 50% conversion. These hydroperoxides serve as valuable intermediates for the synthesis of various fragrance and flavor compounds.
Controlled Oxidation
Controlled oxidation of cis-pinane using reagents such as potassium permanganate (KMnO4), chromium trioxide (CrO3), or molecular oxygen with suitable catalysts can lead to the formation of pinonic acid and related oxygenated derivatives. These products find applications in the fragrance industry and as chiral building blocks in organic synthesis.
Thermal Transformations
At elevated temperatures, cis-pinane undergoes thermal rearrangements and decomposition reactions that yield various products of industrial importance.
Pyrolysis to Linalool
Pyrolysis of cis-pinane at temperatures between 300-400 °C under inert atmosphere conditions can lead to the formation of linalool, a valuable fragrance compound. This transformation proceeds via a retro-[2+2]-cycloaddition followed by hydrogen shifts, with linalool selectivity exceeding 95% at the optimal temperature of 350 °C .
Solubility and Extraction Studies
Understanding the solubility behavior of cis-pinane in various solvents is crucial for its extraction, purification, and application in different industrial processes.
Extraction Studies
Advanced extraction techniques have been investigated for compounds structurally related to cis-pinane, including Carbon Dioxide Expanded Ethanol Extraction (CXLE) and Supercritical Fluid Extraction (SFE). These studies provide insights into the extraction behavior of bicyclic monoterpenes like cis-pinane.
Research comparing different extraction methods has demonstrated that the extraction rate of structurally related compounds is influenced by both solubility limitations and desorption/diffusion kinetics. Initially, extraction rates increase proportionally with the flow rate of the extraction phase, indicating that solubility is the primary limiting factor in the early stages of extraction .
Industrial Applications and Significance
cis-Pinane finds applications in various industries due to its distinctive odor profile and chemical properties.
Fragrance and Flavor Applications
The fresh pine balsamic odor of cis-pinane makes it valuable in the fragrance industry as a component in perfumes, cosmetics, and household products. Its relatively low volatility compared to other monoterpenes provides longer-lasting fragrance effects, making it particularly useful for certain applications where scent longevity is desired.
Chemical Synthesis
cis-Pinane serves as an important starting material for the synthesis of various valuable compounds:
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Oxygenated derivatives used in fragrances and flavors
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Chiral building blocks for pharmaceutical synthesis
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Specialty chemicals for the fine chemical industry
Its well-defined stereochemistry makes it particularly valuable in stereoselective synthesis applications where specific spatial arrangements of functional groups are required.
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